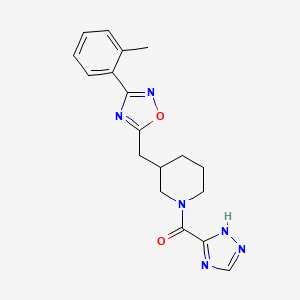

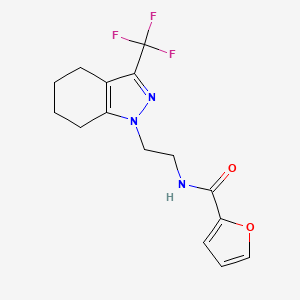

(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

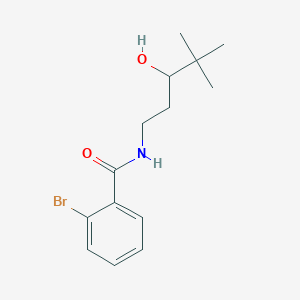

The compound of interest, (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone, is a complex molecule that likely contains several functional groups and heterocyclic components based on its name. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the methods used to analyze them. For instance, the first paper discusses a compound with a piperidine ring and a substituted benzene ring, similar to the piperidine and o-tolyl components of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves substitution reactions, as seen in the first paper where a substitution reaction was used to synthesize a piperidin-4-yl methanone oxime derivative . This suggests that the synthesis of the compound may also involve a series of substitution reactions, possibly starting with a piperidinyl methanone precursor and introducing the oxadiazol and triazolyl groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of compounds with piperidine rings, such as the one in the first paper, often exhibits a chair conformation, which is a stable configuration for six-membered rings . The presence of heterocyclic rings like oxadiazole and triazole in the compound of interest would contribute to its three-dimensional structure and could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. For example, the oxime group in the first paper's compound participates in hydrogen bonding, which could also be relevant for the oxadiazol and triazolyl groups in the compound of interest . Additionally, the presence of aromatic rings could lead to (\pi)-(\pi) interactions, which can influence the compound's chemical behavior and its potential to form crystal structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially deduced from related structures. The compound in the first paper was found to be thermally stable within a certain temperature range, which might suggest similar stability for the compound . The electronic properties, such as the HOMO-LUMO energy gap, are crucial for understanding the chemical reactivity and were analyzed using density functional theory in the first paper . These properties would also be relevant for the compound of interest and could be studied using similar computational methods.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : Synthesis techniques for related compounds, such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, involve characterizing compounds through NMR, MS, and IR spectra data. X-ray diffraction is also utilized to identify structures of synthesized compounds (Ziqing Cao, Hong-Ru Dong, Guo-liang Shen, Heng-Shan Dong, 2010).

Antimicrobial Activity

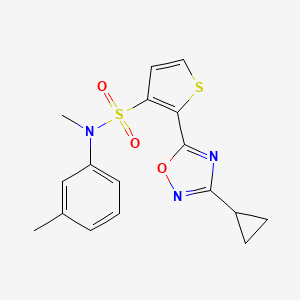

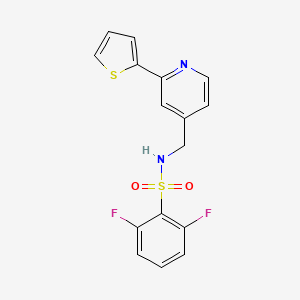

- New Derivatives and Antimicrobial Effectiveness : Novel derivatives like 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, containing piperidine or pyrrolidine rings, show strong antimicrobial activity. Structural and antimicrobial effect studies are key in this research area (K. Krolenko, S. Vlasov, I. A. Zhuravel, 2016).

Biological Evaluation and Drug-likeness Prediction

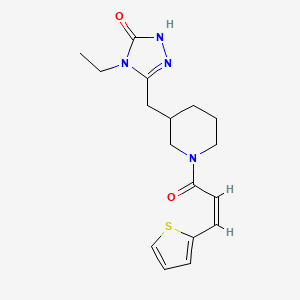

- Bioactive Heterocycles : The synthesis of bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, is significant. These compounds are evaluated for antiproliferative activity and characterized using various spectroscopic techniques. In silico drug-likeness prediction is also a crucial aspect (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).

Anticancer and Antimicrobial Agent Synthesis

- Novel Compound Synthesis : The synthesis of compounds like (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles lead to new compounds evaluated as anticancer agents (R. S. Gouhar, Eman M. Raafat, 2015).

Theoretical and Experimental Studies

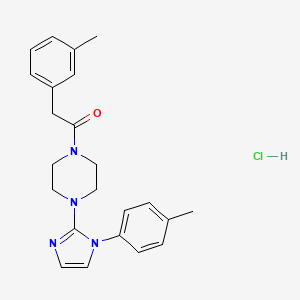

- Molecular Interaction Studies : Understanding the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with receptors, is critical. This involves conformational analysis, pharmacophore models, and 3D-QSAR models (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-12-5-2-3-7-14(12)16-21-15(26-23-16)9-13-6-4-8-24(10-13)18(25)17-19-11-20-22-17/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGNYUQDSPICKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)

![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)

![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)